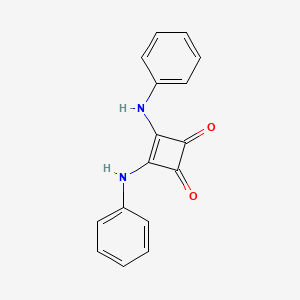

3,4-Dianilinocyclobut-3-ene-1,2-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dianilinocyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-15-13(17-11-7-3-1-4-8-11)14(16(15)20)18-12-9-5-2-6-10-12/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDRCQIUUYZBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=O)C2=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381772 | |

| Record name | 3,4-dianilinocyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33512-89-9 | |

| Record name | 3,4-dianilinocyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dianilinocyclobut 3 Ene 1,2 Dione and Its Derivatives

The synthesis of 3,4-dianilinocyclobut-3-ene-1,2-dione, a member of the squaraine dye class, is primarily achieved through the condensation of an electron-deficient four-membered ring system with an electron-rich aromatic amine. wikipedia.org The principal starting material for these syntheses is 3,4-dihydroxycyclobut-3-ene-1,2-dione, commonly known as squaric acid. nih.govcore.ac.uk

The most prevalent synthetic route involves the direct condensation of one equivalent of squaric acid with two equivalents of aniline (B41778) or its derivatives. nih.gov To drive the reaction to completion and improve product yields, the water generated as a byproduct is typically removed azeotropically. nih.gov An effective solvent system for this purpose is a mixture of n-butanol and a less toxic alternative to benzene, such as toluene. nih.govencyclopedia.pub This method, an improvement on earlier techniques using acetic anhydride, remains a preferred approach for preparing symmetrical squaraines. nih.gov

Modifications to this general procedure exist, including the use of squaric acid esters, such as diethyl squarate (DES), particularly when dealing with less reactive anilines. asynt.com Due to the poor nucleophilicity of aniline compared to more basic amines, the reaction with DES may fail to initiate without assistance. asynt.comresearchgate.net In such cases, the addition of a Lewis acid catalyst, for example, zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), is employed. researchgate.net The catalyst coordinates to the carbonyl oxygens, increasing the electrophilicity of the ring carbons and facilitating the nucleophilic attack by aniline. asynt.comresearchgate.net

Another significant synthetic pathway begins with 3,4-dichlorocyclobut-3-ene-1,2-dione, also known as squaric acid dichloride. nih.gov This reactive intermediate is prepared by treating squaric acid with reagents like oxalyl chloride. nih.govchemicalbook.com The dichloro derivative can then be reacted with aniline to yield the target compound. This route is especially valuable for the stepwise synthesis of unsymmetrical squaraine dyes, where two different nucleophiles are introduced sequentially. nih.gov

The reaction conditions, particularly the solvent and temperature, can influence the product distribution. For instance, conducting the reaction between squaric acid and aniline in N,N-Dimethylformamide (DMF) at reflux temperature has been shown to produce a mixture of the desired 1,3-disubstituted isomer (this compound) and the 1,2-disubstituted isomer. acs.org

Below is a table summarizing various synthetic approaches to this compound and related structures.

Table 1: Selected Synthetic Methodologies

| Starting Material | Reagents | Solvent(s) | Conditions | Product(s) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Squaric Acid | Aniline (2 equiv.) | n-Butanol / Benzene | Azeotropic removal of water | Symmetrical Squaraine | Greatly improved yields | nih.gov |

| Squaric Acid | Aniline (2 equiv.) | DMF | Reflux (146°C), 1.5 hr | 3,4-Dianilino... (3a) & 2,4-Dianilino... (2a) | ~56% (3a), ~17% (2a) | acs.org |

| Diethyl Squarate | Aniline (1 equiv.) | Ethanol | Room Temp, 24 hr | No product formation | 0 | asynt.com |

| Diethyl Squarate | Aniline (1 equiv.) | Ethanol | - | 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione | - | researchgate.net |

Mechanistic Insights into Synthetic Transformations

The formation of 3,4-dianilinocyclobut-3-ene-1,2-dione from squaric acid and aniline (B41778) proceeds via a sequence of nucleophilic addition-elimination reactions. The mechanism is influenced by the electronic properties of both the squaric acid core and the reacting amine, as well as the reaction conditions. asynt.comacs.org

The synthesis is understood to begin with the activation of squaric acid, often by an alcohol like butanol, which forms a "half ester" intermediate. nih.gov This is followed by the nucleophilic attack of the aniline nitrogen atom on one of the electron-deficient carbonyl carbons of the squarate ring system. nih.govasynt.com This initial step leads to the formation of a mono-substituted intermediate, a squaric acid monoamide (or semisquaraine), with the elimination of a molecule of water (or alcohol if starting from an ester). nih.govasynt.com

A critical aspect of the mechanism is the regioselectivity of the second aniline addition. The mono-substituted intermediate possesses two remaining electrophilic centers on the cyclobutene (B1205218) ring, leading to a potential competition between 1,2- and 1,3-disubstitution. acs.org

Investigations into the reaction have provided a proposed reaction scheme (Scheme 1). acs.org The reaction between squaric acid (1) and aniline can yield both the 1,2-dianilino isomer (2a) and the 1,3-dianilino isomer (3a). The reaction proceeds through an intermediary salt (5), which is the mono-condensation product. acs.org The subsequent reaction of this intermediate with a second molecule of aniline can occur at two different positions. Attack at the adjacent carbonyl carbon (C-2) leads to the 1,2-isomer (2a), while attack at the opposite carbon (C-3) yields the desired 1,3-isomer (3a). acs.org Experimental evidence suggests that the formation of the 1,3-isomer is generally the favored pathway. acs.org

The lower nucleophilicity of aromatic amines like aniline compared to aliphatic amines can hinder the reaction. asynt.com The introduction of a Lewis acid catalyst addresses this challenge by coordinating to the carbonyl oxygen atoms of the squarate ring. This coordination withdraws electron density from the ring, rendering the carbonyl carbons more electrophilic and, therefore, more susceptible to attack by the weakly nucleophilic aniline. asynt.comresearchgate.net

Scheme 1: Proposed Reaction Pathway for the Formation of Dianilino Isomers Squaric Acid (1) reacts with Aniline to form a mono-condensation product (5). This intermediate can then react further with Aniline. Attack at C-2 leads to the 1,2-isomer (2a), while attack at the sterically favored C-3 position leads to the 1,3-isomer (3a). The formation of the 1,3-isomer is typically predominant. acs.org

Advanced Structural Analysis and Spectroscopic Characterization of 3,4 Dianilinocyclobut 3 Ene 1,2 Dione

X-ray Crystallographic Analysis of 3,4-Dianilinocyclobut-3-ene-1,2-dione and its Analogs

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide invaluable information regarding its molecular structure and packing in the solid state. However, a specific crystallographic study for this compound is not available in the reviewed literature. The following subsections describe the type of information that would be obtained from such an analysis.

Determination of Three-Dimensional Atomic Architecture

A single-crystal X-ray diffraction study would elucidate the exact spatial coordinates of each atom within the this compound molecule. This would confirm the connectivity of the atoms, including the central four-membered cyclobutenedione ring and the two flanking anilino groups. It would also provide precise measurements of bond lengths and angles, offering insight into the electronic nature of the molecule, such as the degree of delocalization within the squaraine system.

Elucidation of Unit Cell Parameters and Space Group

Detailed crystallographic analysis of a single crystal of this compound would determine its unit cell parameters (the dimensions a, b, and c, and the angles α, β, and γ of the fundamental repeating unit of the crystal) and its space group, which describes the symmetry of the crystal lattice. This information is fundamental to understanding the packing of the molecules in the solid state. Without experimental data, these parameters remain undetermined.

Analysis of Molecular Conformation and Planarity of the Cyclobutenedione Core

The conformation of the molecule, particularly the planarity of the central cyclobutenedione ring and the orientation of the anilino substituents, would be a key finding from an X-ray crystallographic study. In related squaraine dyes, the cyclobutenedione core is generally found to be planar, which facilitates extensive π-conjugation. The degree of planarity and the torsion angles between the central ring and the phenyl groups of the anilino moieties would significantly influence the compound's electronic and photophysical properties.

Intermolecular Interactions and Crystal Packing Motifs

Understanding the intermolecular forces, such as hydrogen bonding (N-H···O), π-π stacking between the aromatic rings, and van der Waals interactions, is crucial for explaining the solid-state properties of the compound. An X-ray diffraction study would reveal how molecules of this compound arrange themselves in the crystal lattice, identifying any specific packing motifs. These interactions govern properties like melting point, solubility, and solid-state fluorescence.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for characterizing the structure and electronic properties of molecules, both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra would provide characteristic signals for the protons and carbons in the molecule.

While specific, experimentally determined NMR data for this compound are not available in the searched literature, a general expectation of the spectra can be described. The ¹H NMR spectrum would be expected to show signals for the N-H protons and the protons of the two phenyl rings. The chemical shifts of these protons would be influenced by the electronic effects of the cyclobutenedione core. The ¹³C NMR spectrum would display signals for the carbonyl carbons, the olefinic carbons of the central ring, and the carbons of the phenyl groups. The positions of the carbonyl and olefinic carbon signals are particularly diagnostic for the electronic structure of the squaraine system.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), would be invaluable in definitively assigning all proton and carbon signals and in providing further insight into the molecule's conformation in solution. For instance, Nuclear Overhauser Effect (NOE) experiments could be used to probe through-space interactions between protons, helping to determine the preferred orientation of the anilino groups relative to the central ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insights into the molecular structure and bonding within this compound. These methods probe the vibrational modes of the molecule, which are sensitive to the functional groups present and their chemical environment.

In the solid-state IR spectrum of a related compound, 1,3-dianiline squarate (DSQ), characteristic strong bands are observed that can be correlated to the vibrations of this compound due to their structural similarity. usp.br Key vibrational bands for DSQ include those at 688, 751, 1391, 1552, and 1589 cm⁻¹. The bands at 751 and 1391 cm⁻¹ are attributed to the out-of-plane and in-plane C-H bending of the phenyl groups, respectively. usp.br

Raman spectroscopy provides complementary information. For DSQ, a notable Raman band at 999 cm⁻¹ is assigned to the phenyl ring breathing vibrations. usp.br Another significant band at 1255 cm⁻¹ arises from a combination of in-plane C-H bending, N-H bending, and C-N stretching modes. usp.br The most intense Raman band, located at 1605 cm⁻¹, is a composite of in-plane phenyl ring stretching, C-H bending, and C-N stretching vibrations. usp.br Quantum-chemical calculations on squaraine dyes have been employed to precisely assign vibrational bands observed in their Raman spectra. kipt.kharkov.ua

Interactive Data Table: Vibrational Spectroscopy Data for a Related Squaraine Dye (1,3-Dianiline Squarate)

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| IR | 688 | Phenyl group vibrations | usp.br |

| IR | 751 | Out-of-plane C-H bending (phenyl) | usp.br |

| IR | 1391 | In-plane C-H bending (phenyl) | usp.br |

| IR | 1552 | Phenyl ring and C=C stretching | usp.br |

| IR | 1589 | Phenyl ring and C=C stretching | usp.br |

| Raman | 999 | Phenyl ring breathing | usp.br |

| Raman | 1255 | In-plane C-H bending, N-H bending, C-N stretching | usp.br |

| Raman | 1605 | In-plane phenyl ring stretching, C-H bending, C-N stretching | usp.br |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound. Studies on similar squaraine dyes, such as bis(4-dimethylaminophenyl)squaraine, have revealed interesting fragmentation behaviors. researchgate.net

Under electron impact (EI) ionization, these compounds can exhibit ions with mass numbers higher than the molecular ion, suggesting the formation of molecular aggregates, such as trimers, in the gas phase. researchgate.net The fragmentation of these aggregates can lead to complex mass spectra. For instance, a trimeric species might break down into monomeric and dimeric fragments, or the central squaraine ring of the trimer could cleave to produce two species of roughly equal mass. researchgate.net

The fragmentation of the monomeric molecular ion of anilino-squaraines is also informative. Alpha-cleavage adjacent to the amine and cleavage of bonds next to the carbonyl groups are common fragmentation pathways for related structures. libretexts.org For instance, in primary amides, a McLafferty rearrangement can lead to a prominent base peak. libretexts.org The presence of an odd number of nitrogen atoms in this compound will result in a molecular ion with an odd mass-to-charge ratio, a characteristic feature of nitrogen-containing compounds. libretexts.org High-resolution mass spectrometry can provide exact mass measurements, further confirming the elemental composition of the molecule and its fragments. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy is a powerful tool for investigating the electronic properties of this compound, which, like other squaraine dyes, exhibits strong absorption in the visible and near-infrared regions. wikipedia.orgtaylorandfrancis.com This intense absorption is a hallmark of the extensive π-conjugation across the molecule, facilitated by the donor-acceptor-donor architecture where the electron-rich aniline (B41778) moieties donate electron density to the electron-deficient central squaraine core. ub.eduunimore.it

The absorption maxima (λmax) for squaraine dyes typically fall between 630 and 670 nm, with corresponding high molar extinction coefficients. wikipedia.orgtaylorandfrancis.com For example, unsubstituted squaraine dyes show absorption peaks at approximately 630 nm. wikipedia.org The position and intensity of these absorption bands are sensitive to the solvent polarity and the specific substituents on the aniline rings. rsc.org In chloroform (B151607) solution, halogenated unsymmetrical aniline-based squaraines display sharp and intense absorption bands with maxima around 632-635 nm. nih.gov

Theoretical studies using time-dependent density functional theory (TD-DFT) have shown that the lowest energy singlet transitions in squaraine dyes involve a redistribution of electrons localized on the central ring. acs.org The absorption spectra of asymmetrically substituted squaraines typically show a main absorption peak between 1.84 and 1.97 eV (630 and 675 nm) and a smaller vibronic shoulder at higher energies. rsc.org

Interactive Data Table: Typical UV-Vis Absorption Data for Related Squaraine Dyes

| Squaraine Derivative Type | Solvent | Absorption Maximum (λmax) (nm) | Reference(s) |

| General Squaraine Dyes | Dichloromethane | ~630 | wikipedia.org |

| Unsubstituted Squaraine (SQ-H2) | Water (implicit) | ~630-675 | rsc.org |

| Halogenated Unsymmetrical Anilino-Squaraines | Chloroform | 632-635 | nih.gov |

| Proline-derived Anilino Squaraines | Solution | Blue and red-shifted bands | rsc.org |

Chiroptical Properties of Enantiomerically Pure Derivatives

While this compound itself is achiral, the introduction of chiral centers, for instance, by using enantiomerically pure anilines, can lead to derivatives with interesting chiroptical properties. These properties are studied using techniques like circular dichroism (CD) spectroscopy.

Enantiomerically pure anilino squaraines have been shown to form chiral polymorphs in the solid state, exhibiting distinct CD spectra. ub.edunih.gov For example, an (R)-2-methylpyrrolidine-based anilino squaraine crystallizes into two different chiral polymorphs, each with a unique chiroptical response. ub.edunih.gov The aggregation of chiral proline-derived anilino squaraines in solution also leads to characteristic CD signals, with both blue- and red-shifted spectral features depending on the aggregation conditions. rsc.org

The chiroptical properties of these systems are not always explained by simple exciton (B1674681) coupling models, and more complex models that include intermolecular charge transfer may be necessary to fully understand the observed spectra. rsc.org The co-assembly of chiral and achiral squaraine dyes in thin films can lead to an exceptional amplification of the chiroptical effect, where the circular dichroism reaches a maximum at a surprisingly low percentage of the chiral component. unimore.it This highlights the potential of using chiral squaraine derivatives in the development of chiroptical materials and sensors.

Reactivity and Reaction Mechanisms of 3,4 Dianilinocyclobut 3 Ene 1,2 Dione

Nucleophilic and Electrophilic Reactivity Profiles

The core of 3,4-dianilinocyclobut-3-ene-1,2-dione, derived from squaric acid, is a highly electron-deficient system. wikipedia.org This deficiency makes the cyclobutene (B1205218) ring susceptible to nucleophilic attack. The synthesis of squaraine dyes, including the title compound, typically proceeds through the reaction of squaric acid or its derivatives, such as squaryl dichloride (3,4-dichlorocyclobut-3-ene-1,2-dione), with electron-rich aromatic compounds like anilines. wikipedia.orgnih.govresearchgate.net This condensation reaction is a form of nucleophilic substitution at the electrophilic carbon atoms of the squarate ring.

Cycloaddition Reactions Involving the Cyclobutene Moiety

Cycloaddition reactions offer a pathway to expand the cyclic core of squaraine derivatives. These pericyclic reactions involve the concerted combination of two π-electron systems to form a new ring. libretexts.org While [2+2] cycloadditions can form four-membered rings, often requiring photochemical conditions, the [4+2] Diels-Alder reaction is more common for creating six-membered rings under thermal conditions. libretexts.orgyoutube.com

The cyclobutene double bond within the this compound scaffold can potentially act as a dienophile in Diels-Alder reactions or participate in other cycloadditions. For instance, porphyrins substituted with a 3-cyclobutenyl-1,2-dione moiety have been synthesized, showcasing the ability of this unit to be incorporated into larger molecular architectures. nih.gov The subsequent chemical transformations of these adducts highlight the versatility of the cyclobutenedione core in constructing complex molecules. nih.gov The stereochemistry of such reactions is highly specific, with the spatial arrangement of substituents on the reactants being preserved in the product. youtube.com

Condensation and Substitution Reactions at the Carbonyl and Amino Positions

The synthesis and functionalization of this compound and related compounds heavily rely on condensation and substitution reactions. The standard synthesis involves the condensation of two equivalents of an aniline (B41778) derivative with one equivalent of squaric acid or its ester. nih.gov The mechanism proceeds via a stepwise nucleophilic attack, first forming a semi-squaraine intermediate, which then reacts with a second nucleophile. nih.gov

This stepwise approach allows for the synthesis of unsymmetrical squaraines by using two different nucleophiles. nih.govresearchgate.net Furthermore, the carbonyl oxygens and the amino groups are themselves reactive sites. For example, one of the carbonyl oxygens can be replaced by an amino group to form aminosquaraines, typically through methylation of the oxygen followed by nucleophilic displacement with an amine. nih.gov This demonstrates that both the carbonyl and amino positions are amenable to substitution, allowing for extensive tuning of the molecule's properties. Various 3,4-diaminocyclobut-3-ene-1,2-diones have been prepared to explore their structure-activity relationships for different applications. nih.gov

Table 1: Key Synthetic Reactions

| Reaction Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Symmetrical Condensation | Squaric Acid + 2 eq. Aniline | Symmetrical Squaraine | Azeotropic removal of water improves yields. nih.gov |

| Unsymmetrical Condensation | Squaryl Dichloride + Nucleophile 1, then Nucleophile 2 | Unsymmetrical Squaraine | Stepwise addition of different nucleophiles. nih.govresearchgate.net |

| Core Substitution | Squaraine + Methylating Agent, then Amine | Aminosquaraine | Replaces a carbonyl oxygen with a nitrogen group. nih.gov |

Hydrogen Bonding Interactions and Their Influence on Reactivity

Hydrogen bonding plays a crucial role in the structure and, consequently, the reactivity of this compound. Intramolecular hydrogen bonds between the N-H protons of the aniline groups and the carbonyl oxygens of the cyclobutene ring are a defining feature. rsc.orgrsc.orgnih.gov These interactions enforce a rigid, planar geometry on the molecule. rsc.org

This induced planarity enhances the π-conjugation across the molecule, which in turn influences its electronic and photophysical properties, such as the intramolecular charge transfer (ICT) band. researchgate.net The strength of these hydrogen bonds can affect thermal stability and molecular packing in the solid state. rsc.orgresearchgate.net Furthermore, the carbonyl oxygens can participate in intermolecular hydrogen bonding with solvent molecules or other species, which can modulate the compound's reactivity and photophysical response. researchgate.netnih.gov

Photochemical and Electrochemical Reactivity

As a member of the squaraine dye class, this compound is expected to exhibit rich photochemical and electrochemical behavior. Squaraines are known for their strong absorption in the red and near-infrared regions of the spectrum and often display intense fluorescence. wikipedia.orgnih.gov

Upon excitation with light, these dyes can form excited singlet states, which have lifetimes in the picosecond to nanosecond range. nih.govpsu.edu They can also undergo intersystem crossing to form excited triplet states. nih.gov At high laser intensities, squaraines can undergo photoionization through a biphotonic process, leading to the formation of dye radical cations. psu.eduresearchgate.net

Cyclic voltammetry studies on related squaraine dyes have shown that they can undergo reversible oxidation processes. nih.govresearchgate.net The redox potentials can be tuned by altering the electron-donating or -withdrawing nature of the substituents on the aniline rings, which modifies the HOMO and LUMO energy levels. researchgate.net

Table 2: Photophysical and Electrochemical Properties of Related Squaraine Dyes

| Property | Observation | Significance |

|---|---|---|

| Excited Singlet State (¹SQ) | Lifetimes of 44-123 ps have been observed. nih.gov | Governs fluorescence properties. |

| Excited Triplet State (³SQ) | Can be generated by energy transfer; lifetime of ~45 µs reported. nih.govpsu.edu | Important for photosensitization and photodynamic applications. |

| Photoionization | Biphotonic process leads to radical cation (SQ•+). psu.eduresearchgate.net | Demonstrates reactivity under high-intensity light. |

| Redox Behavior | Exhibit reversible oxidations (e.g., at 0.7–1.2 V vs SCE). researchgate.net | Allows for electrochemical applications and tuning of electronic levels. |

Reaction Pathways and Kinetic Studies

Understanding the reaction pathways and kinetics provides insight into the mechanisms governing the behavior of this compound. The synthesis via condensation follows a well-established stepwise nucleophilic substitution pathway. nih.gov

Kinetic studies have primarily focused on the deactivation of the excited states of squaraine dyes. The decay of the excited triplet state, for example, can occur through mechanisms such as triplet-triplet annihilation and quenching by ground-state molecules. nih.gov For some related squaraines, the bimolecular rate constants for this self-quenching process have been determined to be on the order of 10⁹ M⁻¹s⁻¹. researchgate.net These kinetic parameters are vital for applications in areas like optical data storage and photosensitization, where the lifetime and reactivity of excited states are critical.

Theoretical and Computational Chemistry Studies on 3,4 Dianilinocyclobut 3 Ene 1,2 Dione

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to understanding the electronic properties of 3,4-Dianilinocyclobut-3-ene-1,2-dione and related squaraine dyes. researchgate.netacs.org These methods provide detailed insights into the molecule's ground and excited state geometries, frontier molecular orbitals (HOMO and LUMO), and the nature of its chemical bonds.

The electronic structure is dominated by the D-A-D framework, which facilitates a significant intramolecular charge transfer (ICT) from the electron-rich aniline (B41778) moieties (donors) to the electron-deficient cyclobutene-dione core (acceptor). mdpi.com This ICT is responsible for the dye's intense color. acs.org Calculations show that the highest occupied molecular orbital (HOMO) is typically localized on the aniline donor groups and the π-system, while the lowest unoccupied molecular orbital (LUMO) is centered on the squaraine acceptor core. acs.org The energy difference between these orbitals, the HOMO-LUMO gap, is a key determinant of the molecule's absorption wavelength. core.ac.uk

DFT calculations have been used to investigate various squaraine derivatives to understand how structural modifications influence their electronic properties. For instance, studies on unsymmetrical squaraine dyes for dye-sensitized solar cells (DSSCs) show that the addition of different donor or acceptor groups can systematically tune the HOMO and LUMO energy levels. researchgate.netacs.org

Table 1: Representative Frontier Orbital Energies for Squaraine Dyes from DFT Calculations Note: The values below are illustrative examples from studies on various squaraine dyes and may not correspond directly to the unsubstituted this compound, but demonstrate typical computational results.

| Squaraine Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| SQ1 | -5.72 | -2.31 | 3.41 | core.ac.uk |

| SQ2 | -5.55 | -2.26 | 3.29 | core.ac.uk |

| SQ02 | -5.11 | -2.81 | 2.30 | acs.org |

| Pristine SQ1 | -4.90 | -2.49 | 2.41 | acs.org |

The bonding within the central four-membered ring is also a subject of computational study. X-ray analysis and calculations indicate extensive electron delocalization and low bond-length alternation, which contributes to the molecule's stability and nonlinear optical properties. optica.org

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of this compound. TD-DFT calculations are widely used to predict the electronic absorption spectra (UV-Vis) of squaraine dyes. researchgate.netcore.ac.uk These calculations can accurately forecast the wavelength of maximum absorption (λmax) and the oscillator strength, which corresponds to the intensity of the absorption band. rsc.org

The major transition in these dyes is typically the HOMO to LUMO transition, which accounts for the strong absorption in the visible or NIR region. core.ac.uk Theoretical studies have demonstrated that by modifying the donor groups or extending the π-conjugation, the absorption maxima can be systematically red-shifted (shifted to longer wavelengths). researchgate.netrsc.org The choice of the DFT functional and basis set is crucial for obtaining results that correlate well with experimental data. researchgate.netcore.ac.uk

Beyond UV-Vis spectra, computational methods can predict other spectroscopic data. Vibrational frequencies from infrared (IR) and Raman spectroscopy can be calculated to help identify characteristic vibrational modes, such as the C=O and C=C stretching frequencies of the central ring. These calculations aid in the interpretation of experimental spectra and can provide insights into intermolecular interactions, such as hydrogen bonding. frontiersin.org

Table 2: Comparison of Experimental and Computationally Predicted Absorption Maxima (λmax) for Squaraine Dyes Note: This table presents examples from various studies to illustrate the predictive power of computational methods.

| Dye | Experimental λmax (nm) | Predicted λmax (nm) | Computational Method | Reference |

|---|---|---|---|---|

| WH-SQ02_CA | 583 | 583 | TD-DFT | researchgate.net |

| WH-SQ02_CAA | 604 | 604 | TD-DFT | researchgate.net |

| BSQ Dye | ~640 | - | Three-Level Model | optica.org |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the reaction mechanisms involving squaraine dyes, from their synthesis to their role in photocatalysis. The standard synthesis of symmetrical squaraines involves the condensation of two equivalents of an electron-rich aromatic compound, like aniline, with squaric acid or its derivatives. nih.govnih.gov The proposed mechanism involves an initial nucleophilic attack to form a semi-squaraine intermediate, followed by a second attack to yield the final dye. nih.govmdpi.com

Quantum chemical calculations can map the potential energy surface for this reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, providing a deeper understanding of the reaction kinetics and the factors that influence the yield. nih.gov For example, modeling can clarify the role of solvents and catalysts in activating the squaric acid core for nucleophilic attack. mdpi.com

Furthermore, computational studies have explored the mechanisms of squaraine dyes in applications like photocatalysis. DFT calculations have been used to investigate the electron injection mechanism from a squaraine dye to a TiO₂ semiconductor surface in DSSCs. acs.orgacs.org These models analyze the driving force for electron injection and regeneration, providing insights that are crucial for designing more efficient solar cells. acs.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function. The molecule is not entirely rigid; rotation can occur around the single bonds connecting the aniline rings to the central cyclobutene (B1205218) ring. This leads to the possibility of different rotational isomers, or conformers. acs.org

Computational conformational analysis can identify stable conformers and determine their relative energies. core.ac.uk For example, in a study of an amide-substituted squaraine, DFT calculations revealed the presence of two stable rotational isomers at room temperature. acs.org The interconversion between these conformers was found to be influenced by intramolecular hydrogen bonds between the substituents and the oxygen atoms of the squaraine core, which creates a rotational barrier. acs.org Similar studies on related cyclobutene-dione systems have also identified multiple stable conformers (e.g., cis and trans isomers) and calculated their relative populations. researchgate.netnih.gov

Table 3: Calculated Relative Energies of Squaraine Conformers Note: Data is based on a study of N-substituted squaraine (SQ) and thiosquaraine (SSQ) dyes, illustrating the energy differences between conformers.

| Molecule Series | Conformer | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| SQ Series | Configuration 'a' | 0.00 | core.ac.uk |

| Configuration 'b' | 0.38 - 0.88 | ||

| SSQ Series | Configuration 'a' | 0.00 | core.ac.uk |

| Configuration 'b' | 2.35 - 2.91 |

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of these molecules over time. youtube.com By simulating the motions of all atoms in the system, MD can provide insights into conformational changes, solvent interactions, and the formation of aggregates. nist.govyoutube.com For instance, MD simulations have been used to understand how squaraine dyes interact with DNA scaffolds, revealing how dye-DNA interactions affect the orientation and excitonic coupling in dye aggregates. nih.gov These simulations are crucial for understanding how the molecular environment influences the properties and performance of the dye in various applications.

Structure-Activity/Property Relationship Predictions (Theoretical Aspects)

A major strength of computational chemistry is its ability to predict how changes in molecular structure will affect the properties or activity of a compound. These theoretical structure-activity relationship (SAR) or structure-property relationship (QSPR) studies are invaluable for the rational design of new molecules with optimized characteristics.

For squaraine dyes, theoretical models are used to guide the synthesis of new chromophores with tailored photophysical or nonlinear optical (NLO) properties. frontiersin.orgrsc.org Computational studies have systematically investigated the effects of:

Varying Substituents: Attaching different electron-donating or electron-withdrawing groups to the aniline rings can fine-tune the HOMO-LUMO gap, thereby controlling the absorption wavelength and redox potentials. frontiersin.orgrsc.org

Extending π-Conjugation: Integrating π-conjugated spacers into the molecular backbone is a strategy to achieve significant red-shifts in absorption and enhance NLO responses. rsc.org

Modifying the Core: Replacing the oxygen atoms on the squaraine ring with other atoms, like sulfur, has been shown to alter electronic excitations and NLO properties. core.ac.uk

These theoretical predictions allow researchers to screen a large number of virtual candidate molecules and identify the most promising structures for synthesis, saving significant time and resources. For example, DFT studies have been used to explore a series of 3,4-diaminocyclobut-3-ene-1,2-dione (B1223340) derivatives as potential receptor antagonists, demonstrating how the nature and substitution pattern of heterocyclic moieties dramatically affect the biological profile. nih.govresearchgate.net Similarly, computational screening has identified optimal anchoring groups for squaraine dyes in DSSCs to improve photovoltaic performance. rsc.org

Advanced Applications of 3,4 Dianilinocyclobut 3 Ene 1,2 Dione and Its Analogs in Materials Science and Catalysis

Organocatalysis and Asymmetric Synthesis

The 3,4-dianilinocyclobut-3-ene-1,2-dione scaffold is the core component of a powerful class of organocatalysts known as squaramides. These catalysts have become mainstays in asymmetric synthesis due to their unique structural and electronic properties. mdpi.combohrium.com Chiral squaramides are noted for their straightforward and modular preparation, often leading to faster reactions and higher catalyst turnovers compared to analogous urea (B33335) or thiourea-based catalysts. bohrium.com

Bifunctional squaramide catalysts, which typically combine the squaramide core with a chiral amine such as a cinchona alkaloid, are highly effective in promoting a wide range of enantioselective transformations. mdpi.combohrium.com Their ability to act as both a Lewis acid and a Brønsted base allows for the simultaneous activation of both the electrophile and the nucleophile. nih.gov This dual activation strategy has been successfully applied to numerous reactions, including Michael additions, cycloadditions, aldol (B89426) reactions, and kinetic resolutions, often affording products with excellent yields and high levels of stereocontrol. mdpi.comnih.gov

For instance, squaramide catalysts have been used to control the stereodivergent asymmetric Michael addition of α-azido ketones to nitroolefins, producing anti-adducts with high selectivity. mdpi.com They are also effective in catalyzing the sulfa-Michael addition to trans-chalcones and enantioselective Michael additions of dicarbonyl compounds to nitroalkenes. bohrium.com The versatility of these catalysts is further demonstrated in complex cascade reactions, enabling the streamlined construction of intricate molecular architectures like spiro-fused polycyclic scaffolds from simple precursors. acs.org

| Reaction Type | Reactants | Catalyst Type | Key Outcome | Reference |

|---|---|---|---|---|

| Michael Addition | α-azido ketones and nitroolefins | Squaramide-based C9 | Selectively affords anti-adducts | mdpi.com |

| Michael Addition | Cyclopentane-1,2-dione and alkylidene oxindoles | Multifunctional squaramide | High enantioselectivities | beilstein-journals.org |

| Oxidative Kinetic Resolution | 2-hydroxy-2ʹ-alkylthio-1,1ʹ-biaryls | Chiral bifunctional squaramide | Provides axially chiral thioethers and sulfoxides with excellent diastereo- and enantioselectivities | nih.gov |

| Vinylogous Michael/Cascade | Vinylogous pyrazolones and trifluoroacetyl-tethered enediones | Quinine-derived squaramide C3 | High yield (86%) and enantioselectivity (80% ee) for spiro-fused oxa-triquinanes | acs.org |

| Detrifluoroacetylative Alkylation | Fluorine-containing substrates | Bifunctional squaramide under electrochemical conditions | Good stereocontrol (up to 95% ee) for C-F tertiary stereogenic centers | nih.gov |

The catalytic prowess of squaramides is fundamentally rooted in their ability to act as dual hydrogen-bond (H-bond) donors. mdpi.comnih.gov The two N-H groups on the squaramide core are more acidic than those in ureas and thioureas, allowing for stronger substrate binding. rsc.org These N-H groups are positioned to form two simultaneous hydrogen bonds with an H-bond accepting substrate, such as a carbonyl compound or a nitroolefin. nih.govwikipedia.org This interaction not only activates the electrophilic substrate but also constrains it in a well-defined orientation, which is essential for inducing high stereoselectivity in asymmetric reactions. nih.govnih.gov

The geometry of the squaramide is critical; the two acidic hydrogens are held approximately 2.85 Å apart, a distance greater than in thioureas, which can influence reactivity and selectivity. nih.gov In a typical catalytic cycle, the squaramide moiety activates the electrophile (e.g., a nitroalkene) via dual H-bonds to the nitro group, while the basic amine part of the bifunctional catalyst deprotonates the nucleophile, bringing both reactants into close proximity within a chiral environment. acs.orgnih.gov This cooperative activation through multiple hydrogen-bonding interactions is crucial for determining both the reactivity and the enantioselectivity of the transformation. nih.govrsc.org

Research continues to expand the utility of squaramide-based catalysts through the development of novel organocatalytic systems. One strategy involves immobilizing the squaramide catalyst within porous materials like metal-organic frameworks (MOFs). rsc.org This approach prevents the self-association that can impede catalytic performance in solution and creates robust, recyclable catalysts for reactions like the Friedel-Crafts addition of indole (B1671886) to β-nitrostyrenes. rsc.org

Another innovative direction merges squaramide organocatalysis with other synthetic techniques. For example, an enantioselective detrifluoroacetylative alkylation reaction has been developed under electrochemical conditions, combining the benefits of electrosynthesis and organocatalysis to forge challenging C-F tertiary stereogenic centers. nih.gov Furthermore, chemists are designing increasingly complex organocascade reactions initiated by squaramide catalysis. acs.orgresearchgate.net These multi-step sequences, such as thia-Michael/aldol/annulation cascades, allow for the rapid assembly of polycyclic fused-ring systems from simple starting materials in a single, highly stereocontrolled operation. researchgate.net Such systems highlight the ongoing evolution of squaramide catalysis toward greater efficiency and molecular complexity. bohrium.combeilstein-journals.org

Organic Electronics and Optoelectronic Materials

Analogs of this compound, known as squaraine dyes, are a class of functional organic molecules with significant applications in electronics and photonics. nih.govmdpi.com These dyes are derived from the same electron-deficient squaric acid core and possess a distinctive donor-acceptor-donor (D-A-D) structure. mdpi.comtandfonline.comrsc.org This configuration results in a resonance-stabilized zwitterionic system with a highly delocalized π-electron framework, granting them exceptional photophysical and electronic properties. nih.govmdpi.com

The unique electronic structure of the squaraine core makes it an excellent building block for organic semiconductor materials. When integrated into conjugated systems, these molecules can facilitate efficient charge transport, a key requirement for devices like organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. rsc.orgbeilstein-journals.org Squaraine-based materials typically function as p-type semiconductors, meaning they transport positive charge carriers (holes). beilstein-journals.org

The charge transport properties are highly dependent on the molecular packing in the solid state. For example, in a study of dicyanomethylene-functionalized violanthrone (B7798473) derivatives incorporating a squaraine-like core, molecules with linear alkyl side chains exhibited significantly higher hole mobility compared to those with branched chains. beilstein-journals.org The linear chains promote more ordered π–π stacking, which creates effective pathways for charge carriers to move between molecules. beilstein-journals.org The introduction of electron-deficient groups like dicyanomethylene can also dramatically improve charge mobility. beilstein-journals.org In OPV applications, the combination of squaraine dyes as the donor material with fullerene derivatives as the acceptor has proven effective, leading to devices with power conversion efficiencies exceeding 8%. rsc.orgrsc.org

| Compound Type | Side Chains | Device | Hole Mobility (μh) | Reference |

|---|---|---|---|---|

| Dicyanomethylene-violanthrone | Branched alkyl | OFET | 3.6 × 10⁻⁶ cm² V⁻¹ s⁻¹ | beilstein-journals.org |

| Dicyanomethylene-violanthrone | Linear alkyl (C12H25) | OFET | 1.07 × 10⁻² cm² V⁻¹ s⁻¹ | beilstein-journals.org |

| Dicyanomethylene-violanthrone | Linear alkyl (C8H17) | OFET | 1.21 × 10⁻³ cm² V⁻¹ s⁻¹ | beilstein-journals.org |

| Asymmetric Squaraine Dye | - | DSSC | PCE of 4.5% | rsc.org |

| Symmetrical Squaraine Dye | - | OPV (with Fullerene) | PCE > 8% | rsc.orgrsc.org |

Squaraine dyes are renowned for their outstanding photonic properties, including intense and narrow absorption bands, typically in the red to near-infrared (NIR) region, and high fluorescence quantum yields. nih.govmdpi.comwikipedia.org These characteristics, combined with their good thermal and photochemical stability, make them highly desirable for a range of photonic applications. nih.govtandfonline.com The optical properties can be precisely tuned by modifying the electron-donating groups attached to the central squaric acid ring. tandfonline.com

These dyes have been successfully developed for use in optical upconversion (OUC) devices, which convert shortwave infrared (SWIR) light into visible photons. tandfonline.comnih.gov By synthesizing squaraine dyes with strong donor groups like carbazole (B46965) and thiophene, researchers have created materials with peak absorption beyond 1000 nm. tandfonline.comtandfonline.com These SWIR-absorbing dyes have been integrated into organic photodetectors and OUCs, demonstrating a low-cost alternative to traditional inorganic semiconductor technologies for applications like night vision and medical imaging. nih.gov Their high molar extinction coefficients and straightforward synthesis further enhance their appeal as advanced materials for laser dyes, molecular sensors, and organic solar cells. nih.govrsc.org

| Squaraine Type | Key Feature | Absorption Max (λmax) | Emission Max (λem) | Application | Reference |

|---|---|---|---|---|---|

| Aniline (B41778) Derivative | General Purpose | ~630 nm | ~650 nm | Fluorescent Probes | wikipedia.org |

| Indolenine-based | High Photostability | 630-670 nm | 650-700 nm | Biomedical Imaging | wikipedia.org |

| Carbazole-substituted DCSQ | SWIR Absorption | 1008 nm (in solution) | - | Optical Upconversion | tandfonline.comnih.gov |

| Thienyl-substituted DCSQ | SWIR Absorption | 1014 nm (in solution) | - | Optical Upconversion | tandfonline.comnih.gov |

| Benz[cd]indolium capped (SQ1) | NIR Absorption | 980 nm (peak sensitivity in device) | - | Optical Upconversion | tandfonline.com |

Non-linear Optical (NLO) Properties and Devices

The symmetrical D-A-D structure of squaraine dyes, including this compound, gives rise to significant non-linear optical (NLO) properties, particularly strong two-photon absorption (TPA). nih.govfrontiersin.org Materials with high TPA cross-sections are valuable for a variety of photonic applications, including optical data storage, 3D microfabrication, and optical limiting. gatech.eduresearchgate.net The NLO response in these molecules can be tuned; for instance, forming supramolecular assemblies through hydrogen bonding can enhance the TPA cross-section. nih.gov

Research has demonstrated that extending the π-conjugation in unsymmetrical squaraine dyes can amplify their second-order NLO response, making them suitable for applications like second-harmonic generation (SHG), which converts near-infrared light to green light. rsc.org This capability is crucial for developing advanced optical devices.

A significant application of the NLO properties of squaraine analogs is in the fabrication of all-organic optical upconversion (OUC) devices. nih.govtandfonline.com These devices convert short-wave infrared (SWIR) or near-infrared (NIR) light, which is invisible to the human eye, into visible light. tandfonline.comresearchgate.net An OUC device typically integrates a NIR-sensitive organic photodetector (OPD), often made with a squaraine dye blend, and an organic light-emitting diode (OLED). researchgate.net The squaraine-based OPD absorbs the low-energy photons and generates an electrical current that powers the OLED to emit visible light, with some devices achieving nearly 100% internal photon-to-current conversion efficiency. researchgate.net

Table 1: Two-Photon Absorption (TPA) Properties of Squaraine Derivatives

| Compound/System | Peak TPA Wavelength (2λ) | TPA Cross-Section (σTPA) in GM* | Reference |

| Dibutylaniline Squaraine (SQ) | ~850 nm | 2000 GM | nih.gov |

| Oxosquaraine + N,N′-diphenylurea (HB complex) | 622 nm | 1090 GM | nih.gov |

| Thiosquaraine + N,N′-diphenylurea (HB complex) | 614–626 nm | 1160 GM | nih.gov |

| Heterocyclic Pyrrole-Substituted Squaraine | Not Specified | 27,000 GM | nih.gov |

*GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹)

Photoinitiators and Photopolymerization Applications

Squaraine dyes are highly effective photosensitizers for photopolymerization, the process of converting liquid monomers into solid polymers using light. rsc.orgnih.gov Their strong absorption in the visible light spectrum allows them to initiate polymerization using safe and low-energy light sources like LEDs and laser diodes, which is a significant advantage over traditional UV initiators. acs.orgbohrium.commdpi.com

Typically, squaraines function within two- or three-component photoinitiating systems. rsc.orgresearchgate.net In these systems, the squaraine dye absorbs light and enters an excited state. It then interacts with a co-initiator, such as an amine (electron donor) or an iodonium (B1229267) salt (electron acceptor), through a redox process to generate reactive free radicals. mdpi.comresearchgate.net These radicals subsequently initiate the chain polymerization of monomers like acrylates. acs.orgrsc.org

The efficiency of these systems is linked to the structure of both the squaraine sensitizer (B1316253) and the co-initiators. rsc.orgrsc.org Some systems exhibit a panchromatic character, meaning they are sensitive to a broad range of the visible spectrum, including red, yellow, green, and blue light. acs.org This versatility makes them highly suitable for applications such as 3D printing (vat photopolymerization), where complex, high-resolution structures can be fabricated. researchgate.netmdpi.com

Table 2: Examples of Squaraine-Based Photoinitiating Systems

| Squaraine Dye (Sensitizer) | Co-initiator(s) | Monomer | Light Source | Application | Reference |

| 2,4-bis(3,5-dimethylpyrrol-2-yl)squaraine (PSQ1) | Various amines and iodonium salts | TMPTA | Visible Light | Radical Polymerization | rsc.orgrsc.org |

| Indoline Dye (D102) & Squaraine Dye (SQ02) | Iodonium salt, N-vinylcarbazole | Epoxide, Vinyl Ether | Halogen lamp, Laser diodes (457-635 nm) | Cationic Polymerization | acs.org |

| Indane-1,3-dione derivatives | Iodonium salt, EDB** | TMPTA | 405 nm LED | 3D Printing / Laser Writing | mdpi.comresearchgate.net |

*TMPTA = 2-ethyl-2-(hydroxymethyl)-1,3-propanediol triacrylate **EDB = Ethyl dimethylaminobenzoate

Supramolecular Chemistry and Host-Guest Systems

The inherent structural features of squaraine dyes make them excellent building blocks for supramolecular chemistry, which involves the assembly of molecules into larger, ordered structures through non-covalent interactions. rsc.orgscilit.com

Design and Synthesis of Supramolecular Assemblies Utilizing Hydrogen Bonding

Hydrogen bonding is a powerful and directional force for designing and constructing well-defined supramolecular architectures from squaraine derivatives. nih.gov A notable strategy involves using molecules that can act as hydrogen bond donors to interact with the electron-rich oxygen atoms of the central squaraine ring. frontiersin.org

For example, N,N'-diphenylurea, which possesses two strong hydrogen bond donors, can form stable and regular structures with squaraines. nih.gov It creates bifurcated hydrogen bonds to each of the oxygen atoms on the four-membered ring. nih.govfrontiersin.org This predictable interaction allows for the construction of complex supramolecular systems where the squaraine unit is precisely positioned. frontiersin.org Such hydrogen-bond-governed aggregation can be exploited to tune the photophysical properties of the system, including its absorption wavelength and NLO response. nih.gov The control afforded by these interactions is also being explored to manage and direct supramolecular polymerization processes. acs.org

Molecular Recognition and Self-Assembly Phenomena

Molecular recognition, the specific interaction between two or more molecules, drives the spontaneous self-assembly of squaraine dyes into larger, functional architectures. rsc.orgscilit.comrsc.org The planar, π-conjugated framework of these molecules promotes intermolecular stacking interactions, leading to the formation of distinct aggregate structures. frontiersin.orgnih.gov

Two common forms of self-assembly for squaraine dyes are H-aggregates and J-aggregates. nih.gov

H-aggregates (hypsochromic) result from face-to-face stacking of the dye molecules, causing a blue-shift (to shorter wavelengths) in the absorption spectrum. nih.gov

J-aggregates result from a slipped, edge-to-edge arrangement, leading to a red-shift (to longer wavelengths) and often a sharp, intense absorption band known as a J-band. rsc.org

These self-assembly phenomena are highly dependent on factors such as solvent polarity, concentration, and temperature. rsc.org By controlling these conditions, it is possible to direct the formation of specific supramolecular structures, such as 1D architectures or nanosheets, thereby tailoring the material's properties for specific applications. rsc.org

Coordination Chemistry: Ligand Design and Metal Complexation

The squaraine scaffold is a versatile ligand for coordinating with metal ions, offering multiple potential binding sites. nih.govacs.org

Chelation and Coordination Modes with Transition Metals

From a coordination chemistry perspective, aniline-based squaraines like this compound possess four potential binding sites for chelation: the two nitrogen atoms of the anilino groups and the two oxygen atoms of the central C₄O₂ ring. nih.gov These sites are part of a cross-conjugated π-system, meaning that coordination with a metal ion can dramatically alter the electronic properties and, consequently, the color of the compound. nih.gov

The coordination mode has a predictable effect on the dye's absorption spectrum:

Coordination at the anilino nitrogen atoms causes a blue-shift in the main absorption band (around 640 nm). nih.gov

Coordination at the C₂O₄ oxygen atoms results in the development of red-shifted absorption bands. nih.gov

Furthermore, the addition of more than one equivalent of a metal cation can lead to the formation of mixed N,O- or N,N-coordinated complexes, which produce their own unique spectral signatures. nih.gov The squarate dianion itself is a remarkable ligand that can act as both a chelating and a bridging ligand in various coordination modes, such as 1,2-bidentate and 1,3-bis(monodentate), allowing for the formation of both mononuclear and binuclear metal complexes. arkat-usa.org This rich coordination behavior opens up possibilities for creating novel metal-organic materials and sensors. nih.govrsc.org

Table 3: Coordination Sites of Aniline-Based Squaraines and Their Spectroscopic Effect

| Coordination Site | Type of Interaction | Effect on Absorption Spectrum | Reference |

| Anilino Nitrogen Atoms | Chelation/Coordination with metal ions | Blue-shift (hypsochromic) | nih.gov |

| C₄O₂ Ring Oxygen Atoms | Chelation/Coordination with metal ions | Red-shift (bathochromic) | nih.gov |

| Mixed N,O or N,N Sites | Complexation with excess metal ions | Development of new, broad bands or bleaching | nih.gov |

Electronic and Structural Properties of Coordination Complexes

The electronic and structural characteristics of coordination complexes derived from this compound and its analogs, commonly known as squaraines, are deeply rooted in their unique molecular architecture. These compounds are distinguished by a central, electron-deficient four-membered cyclobutene (B1205218) ring, which acts as an acceptor, flanked by electron-donating groups, in this case, the anilino moieties. This donor-acceptor-donor (D-A-D) framework gives rise to their intense and narrow absorption bands in the visible and near-infrared (NIR) regions. instras.comnih.govnih.gov

The electronic properties are highly tunable. Modifications to the electron-donating strength of the aniline groups, for instance, by introducing substituent groups, can significantly alter the HOMO-LUMO energy gap and, consequently, the absorption and emission wavelengths. rsc.org Electron-withdrawing substituents tend to lower the LUMO energy level, leading to red-shifted absorption spectra. acs.orgrsc.org Conversely, electron-donating substituents can raise the HOMO level. This tunability allows for the rational design of squaraine dyes with specific optical properties for targeted applications. instras.comacs.org

The formation of coordination complexes with metal ions can further modulate these properties. The oxygen atoms of the 1,2-dione functionality and, in some cases, the nitrogen atoms of the anilino groups, can serve as coordination sites. arkat-usa.org The squarate dianion, a related structure, is known to form a wide variety of coordination complexes with transition metals, exhibiting multiple coordination modes (e.g., monodentate, bidentate, bridging). arkat-usa.orgresearchgate.net While specific structural data for this compound complexes are less common, the principles derived from related squaramide and squarate complexes are applicable. nih.govnih.gov The coordination to a metal center can influence the electronic distribution within the squaraine ligand, affecting its photophysical properties and stability.

Aggregation is another crucial factor influencing the electronic and structural properties in the solid state or concentrated solutions. Due to their planar and hydrophobic nature, squaraine dyes have a strong tendency to form aggregates (H- or J-aggregates), which can lead to significant changes in the absorption spectra and fluorescence quenching. nih.govrsc.org This aggregation behavior is a key consideration in the design of materials for electronic and photonic devices. researchgate.net

Below is a table summarizing key photophysical and electronic data for representative squaraine analogs, illustrating the impact of structural modifications.

| Compound/System | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | HOMO (eV) | LUMO (eV) | Key Structural Feature/Note |

| Unsubstituted Squaraine (SQ-H₂) | 630 - 675 | ~3 x 105 | - | - | Reference indolenine-based squaraine in implicit water. rsc.orgresearchgate.net |

| Asymmetrically Substituted SQ-Cl | 630 - 675 (redshifted vs. SQ-H₂) | - | - | - | Exhibits the smallest redshift among the studied substituted dyes. rsc.org |

| SQCA | ~640 (in DMF) | ~2.5 x 105 | -2.61 | -5.24 | Cyanoacrylic acid anchoring group for dye-sensitized applications. acs.org |

| SQPA | ~640 (in DMF) | ~2.5 x 105 | -2.81 | -5.31 | (1-cyanovinyl)phosphonic acid anchoring group for dye-sensitized applications. acs.org |

| SQ-BEN-THI | 686 (in solution) | - | -5.33 | -3.53 | Benzothiophene donor end groups, studied for organic field-effect transistors. nih.gov |

| SQ-BEN-FUR | 674 (in solution) | - | -5.35 | -3.51 | Benzofuran donor end groups, studied for organic field-effect transistors. nih.gov |

Note: The data presented are for various squaraine analogs and are intended to be illustrative of the general properties of this class of compounds. λmax refers to the maximum absorption wavelength. HOMO and LUMO are the energies of the highest occupied and lowest unoccupied molecular orbitals, respectively.

Applications in Catalysis and Material Design

The distinct electronic properties and structural versatility of this compound analogs have positioned them as highly valuable components in advanced materials and catalytic systems. instras.com Their strong absorption in the red and near-IR regions, coupled with high molar extinction coefficients, makes them particularly suitable for applications involving light harvesting and energy conversion. nih.govacs.org

In Catalysis:

Squaraine derivatives have emerged as potent photosensitizers in photocatalysis, particularly for solar fuel production. acs.orgnih.gov They can be integrated into dye-sensitized catalyst (DSC) systems for both water splitting to generate hydrogen and for the reduction of carbon dioxide (CO₂). nih.govnih.gov In a typical system for hydrogen evolution, a squaraine dye is anchored onto a semiconductor nanoparticle, such as titanium dioxide (TiO₂), which is itself decorated with a catalytic co-catalyst like platinum (Pt) nanoparticles. nih.govnih.gov

The process begins with the squaraine dye absorbing low-energy photons (>500 nm), promoting an electron to an excited state. acs.orgnih.gov This excited electron is then injected into the conduction band of the TiO₂. From there, it migrates to the Pt nanoparticle, where it reduces protons from water to produce hydrogen gas (H₂). nih.govnih.gov Studies have demonstrated that such systems can efficiently produce hydrogen under visible light irradiation. nih.gov For instance, a system denoted as SQ/TiO₂/Pt in an aqueous solution with ascorbic acid as a sacrificial electron donor yielded 37 μmol of H₂ over 4 hours. nih.gov

In Material Design:

The application of squaraine-based materials is extensive, ranging from organic electronics to biomedical sensors. instras.commdpi.com In the field of organic photovoltaics (OPVs), squaraines are used as electron-donating (p-type) semiconductors in the active layer of solar cells. nih.govresearchgate.net Their strong light absorption in the visible/NIR spectrum helps to improve the light-harvesting efficiency of the device. researchgate.net The performance of squaraine-based solar cells is highly dependent on molecular design, which influences solubility, film morphology, and energy level alignment with the electron-acceptor material (e.g., fullerenes). nih.govresearchgate.net

Squaraine dyes are also integral to the design of fluorescent sensors for detecting ions and molecules. instras.commdpi.com The sensing mechanism often relies on the modulation of the dye's photophysical properties upon binding to a specific analyte. For example, coordination of a metal ion to a binding motif integrated into the squaraine structure can cause a change in its absorption or fluorescence spectrum, enabling detection. mdpi.com

Furthermore, the unique properties of squaraines are harnessed in the development of other advanced materials:

Organic Field-Effect Transistors (OFETs): Solution-processable squaraine derivatives have been investigated as active semiconducting materials in OFETs, demonstrating their potential for use in flexible electronics. nih.gov

Nonlinear Optical (NLO) Materials: The significant charge transfer character of squaraines makes them candidates for NLO applications. instras.com

Bioimaging: Due to their intense fluorescence in the NIR region, where biological tissues have minimal autofluorescence, squaraine derivatives are developed as probes for in vivo imaging. nih.govmdpi.com

The table below summarizes the performance of some squaraine-based systems in catalytic applications.

| Catalytic System | Application | Key Performance Metric | Light Source | Solvent/Conditions |

| SQ/TiO₂/Pt (Type I) | Hydrogen Evolution | 37 μmol H₂ in 4 h | >500 nm | Water, 0.1 M Ascorbic Acid (pH 2.66) |

| SQ/TiO₂/Re(I) (Type II) | CO₂ Reduction | Deactivation observed | >500 nm | DMF, 0.1 M electron donor |

| Phenoxazine-Squaraine Hybrid | O-ATRP Polymerization | Controlled polymerization of PMMA | White Light | - |

| SQ@Ti₃C₂Tₓ MXene | Hydrogen Evolution | HER rate of 28.6 μmol h⁻¹ g⁻¹ | - | - |

Note: The data highlights the versatility of squaraine analogs in different catalytic environments and the importance of system optimization for achieving high efficiency. O-ATRP stands for Organocatalyzed Atom Transfer Radical Polymerization; PMMA for Poly(methyl methacrylate); HER for Hydrogen Evolution Reaction.

Future Directions and Emerging Research Areas for 3,4 Dianilinocyclobut 3 Ene 1,2 Dione Chemistry

Exploration of Novel Synthetic Pathways

Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 3,4-dianilinocyclobut-3-ene-1,2-dione and its analogs. Key areas of exploration include:

Modular and Scalable Syntheses: The development of modular synthetic strategies will be crucial for creating a diverse library of this compound derivatives with tailored properties. tcu.edu Research into facile and efficient methods for introducing various functional groups onto the aniline (B41778) rings or the cyclobutene (B1205218) core will enable the fine-tuning of the molecule's electronic and optical characteristics for specific applications. nih.gov Furthermore, ensuring these synthetic routes are scalable is essential for transitioning these materials from laboratory-scale research to industrial applications. tcu.edu

Mild Condition Synthesis: The ability to synthesize squaraine dyes under mild conditions, such as using carbodiimide (B86325) activation of squaric acid, opens up possibilities for their use in sensitive biological applications like peptide labeling and nucleic acid sensing. rsc.org Further research in this area could lead to in-situ synthesis and applications.

A significant focus of future synthetic efforts will be the creation of unsymmetrical squaraine dyes derived from this compound. These unsymmetrical structures, where the two aniline groups are different, can lead to unique photophysical properties and functionalities. nih.govbohrium.com

Development of Advanced Characterization Techniques

A deeper understanding of the structure-property relationships in this compound and its derivatives necessitates the use and development of advanced characterization techniques.

Ultrafast Spectroscopy: Probing the excited-state dynamics of these molecules on femtosecond and picosecond timescales will provide critical insights into the processes of light absorption, energy transfer, and charge separation. This knowledge is vital for optimizing their performance in applications such as solar cells and photodetectors.

Single-Molecule Spectroscopy: Studying individual this compound molecules can reveal heterogeneities in their properties that are masked in bulk measurements. This can lead to a more fundamental understanding of their behavior and the design of materials with more uniform and predictable performance.

Advanced Imaging Techniques: High-resolution imaging techniques, such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), will be instrumental in characterizing the morphology of thin films and nanostructures incorporating these dyes. mdpi.com This is particularly important for understanding how molecular packing and organization influence the macroscopic properties of the material.

The following table summarizes some advanced characterization techniques and their potential applications in the study of this compound.

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Femtosecond Transient Absorption Spectroscopy | Excited-state lifetimes, charge transfer dynamics | Optimizing efficiency in solar cells and photodetectors |

| Single-Molecule Fluorescence Spectroscopy | Heterogeneity in quantum yield and spectral properties | Understanding fundamental photophysics and improving material uniformity |

| Atomic Force Microscopy (AFM) | Surface morphology and molecular packing in thin films | Controlling film properties for organic electronics |

| Transmission Electron Microscopy (TEM) | Internal structure of nanostructured materials | Designing and characterizing nanocomposites for advanced applications |

Innovative Applications in Advanced Materials

The unique properties of this compound make it a promising component for a range of advanced materials.

Organic Electronics: Research is actively exploring the use of squaraine dyes in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net Future efforts will focus on designing derivatives with improved charge carrier mobility, optimized energy levels for efficient charge transfer, and enhanced stability. nih.gov The development of solution-processable squaraine-based materials is a key goal for enabling low-cost, large-area fabrication of electronic devices. nih.gov

Nonlinear Optics: The large second-order nonlinear optical (NLO) response of some squaraine derivatives makes them attractive for applications in telecommunications and optical computing. rsc.org Future research will involve the design of molecules with enhanced hyperpolarizability and the fabrication of NLO materials with high macroscopic nonlinearities. rsc.org

Sensors: The sensitivity of the absorption and fluorescence spectra of squaraine dyes to their local environment can be exploited for the development of chemical sensors. bohrium.com Future work will focus on creating sensors with high selectivity and sensitivity for specific analytes, such as metal ions or biomolecules, by incorporating appropriate recognition moieties into the dye structure. core.ac.uk

Integration with Nanoscience and Nanotechnology

The integration of this compound with nanoscience and nanotechnology opens up exciting new possibilities.

Nanoparticle Formulations: Encapsulating squaraine dyes within nanoparticles can enhance their stability, solubility in aqueous environments, and biocompatibility. nih.gov This is particularly relevant for biomedical applications such as bioimaging and phototherapy. bohrium.com Future research will explore different types of nanoparticles, including polymers, lipids, and inorganic materials, to optimize the delivery and performance of these dyes.

Hybrid Nanomaterials: Creating hybrid materials by combining this compound with nanomaterials like carbon nanotubes, graphene, or quantum dots can lead to synergistic properties. wikipedia.org For example, energy transfer from the dye to a carbon nanotube can enhance the optical properties of the nanotube. wikipedia.org Future work will focus on controlling the interface between the dye and the nanomaterial to achieve desired functionalities.

Supramolecular Assemblies: The propensity of squaraine dyes to form aggregates can be harnessed to create well-defined supramolecular structures with unique optical and electronic properties. core.ac.uk Templating these assemblies on DNA or other scaffolds is a promising approach for creating functional nanoarchitectures. rsc.org

The following table highlights potential applications of this compound in nanotechnology.

| Nanotechnology Application | Role of this compound | Potential Impact |

|---|---|---|

| Bioimaging Probes | As a fluorescent or photoacoustic contrast agent within nanoparticles | Enhanced sensitivity and specificity in disease diagnosis |

| Photothermal Therapy | As a photothermal agent in nanoparticles to generate localized heat | Minimally invasive cancer treatment |

| Hybrid Solar Cells | As a photosensitizer in conjunction with inorganic nanostructures | Improved light-harvesting and power conversion efficiency |

| Nano-optical Devices | As an active component in plasmonic or photonic crystal structures | Development of next-generation optical switches and modulators |

Synergistic Approaches with Computational Chemistry

Computational chemistry is an indispensable tool for accelerating the discovery and development of new materials based on this compound.

Predictive Modeling: Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, absorption spectra, and other properties of novel squaraine derivatives before they are synthesized. nih.govrsc.org This allows for the rational design of molecules with desired characteristics and can significantly reduce the experimental effort required.

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of synthetic reactions, helping to optimize reaction conditions and develop new synthetic strategies. acs.org

Simulating Material Properties: Molecular dynamics (MD) simulations can be used to model the behavior of this compound molecules in different environments, such as in solution, in thin films, or at interfaces. This can help to understand how intermolecular interactions and molecular organization affect the macroscopic properties of the material.

The synergy between computational prediction and experimental validation will be a driving force in the future of this compound chemistry, enabling the rapid development of new materials for a wide range of applications. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 3,4-dianilinocyclobut-3-ene-1,2-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution reactions using squaric acid derivatives. For example, 3,4-dichlorocyclobutene-1,2-dione (squaric acid dichloride) can react with aniline derivatives under inert conditions. A method involves stirring equimolar amounts of diethyl squarate and aniline in ethanol at room temperature, followed by purification via column chromatography . Yield optimization requires strict control of stoichiometry, solvent polarity, and temperature, as excess nucleophiles or elevated temperatures may lead to side reactions like over-substitution or ring-opening.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- IR Spectroscopy : Identifies carbonyl stretches (C=O) near 1800 cm⁻¹ and N–H bonds from aniline groups (~3300 cm⁻¹).

- NMR : H NMR resolves aromatic protons (δ 6.5–7.5 ppm) and cyclobutene ring protons (δ 3.0–4.0 ppm). C NMR confirms carbonyl carbons at ~190 ppm.

- X-ray Crystallography : Determines bond angles and crystal packing. Tools like WinGX or ORTEP-3 are used for structural refinement .

Q. How does the reactivity of this compound compare to its alkoxy-substituted analogs (e.g., methoxy or ethoxy derivatives)?

The anilino groups enhance nucleophilic aromatic substitution (NAS) reactivity compared to alkoxy derivatives. For instance, methoxy groups in 3,4-dimethoxycyclobutene-1,2-dione stabilize the ring via electron donation, reducing electrophilicity. In contrast, the electron-withdrawing nature of anilino groups in the target compound increases susceptibility to ring-opening reactions under acidic conditions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in synthesizing π-conjugated polymers?

3,4-Dianilinocyclobutene-1,2-dione acts as a monomer in polymer synthesis via cross-coupling reactions. For example, Suzuki–Miyaura coupling with boronic acid-functionalized thiophenes forms alternating copolymers. The cyclobutene dione core planarizes the polymer backbone, enhancing charge transport. Acetal-protecting groups can be employed to stabilize reactive sites during polymerization, followed by acid hydrolysis to regenerate carbonyl groups .

Q. How do substituents on the anilino groups affect the compound’s electronic properties and application in optoelectronic materials?

Electron-donating groups (e.g., –OCH₃) on the aniline ring lower the LUMO energy, improving electron affinity, while electron-withdrawing groups (e.g., –NO₂) increase oxidative stability. Computational studies (DFT) and cyclic voltammetry are used to correlate substituent effects with bandgap modulation. For example:

| Substituent | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

|---|---|---|---|

| –OCH₃ | -5.2 | -3.1 | 2.1 |

| –NO₂ | -5.8 | -3.9 | 1.9 |

Data derived from DFT calculations and UV-vis spectroscopy .

Q. What strategies resolve contradictions in reported solubility data for 3,4-dianilinocyclobutene-1,2-dione across solvents?

Discrepancies arise from polymorphism or solvent purity. A systematic approach involves: